molecular formula C18H22N2O4S B2865754 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline CAS No. 1105190-91-7

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline

Cat. No.: B2865754
CAS No.: 1105190-91-7
M. Wt: 362.44
InChI Key: XBTZUAAKEUEYGD-UHFFFAOYSA-N
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Description

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with sulfonyl chloride and aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline is unique due to its combination of a sulfonyl group with a pyrrolidine ring and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-17-10-5-13(12-18(17)24-2)16-4-3-11-20(16)25(21,22)15-8-6-14(19)7-9-15/h5-10,12,16H,3-4,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTZUAAKEUEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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